![molecular formula C20H14O6 B8216503 3,3''-Dihydroxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8216503.png)
3,3''-Dihydroxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid
Overview
Description
3,3''-Dihydroxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid is a useful research compound. Its molecular formula is C20H14O6 and its molecular weight is 350.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
3,3''-Dihydroxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid is utilized in various catalytic applications. Metal-organic frameworks (MOFs) incorporating this compound have shown significant improvements in catalytic activities. For example, in the oxidation of cyclohexane, MOFs with this compound have demonstrated a remarkable enhancement in product selectivity and catalyst stability (Xiao et al., 2016). Additionally, the compound has been used in frameworks for efficient and selective dye adsorption, and lanthanide adsorption, which also impacts luminescence regulation (Gao et al., 2019).
Material Science and Polymer Synthesis
In material science, derivatives of this compound have been studied for their potential in creating novel materials. For instance, its derivatives are explored in the crystal structures of various compounds, influencing hydrogen bonding and crystal packing (Owczarzak et al., 2013). Also, it's used in the synthesis of novel soluble polyamides with ether linkages and laterally attached p‐terphenyl units, indicating potential applications in high-performance polymers (Hsiao & Chang, 2004).
Photophysical Properties
The compound and its derivatives exhibit interesting photophysical properties. For instance, uranyl carboxylates synthesized from this compound display unique luminescence characteristics, which can be quenched or enhanced depending on the presence of specific molecules (Hou & Tang, 2020).
properties
IUPAC Name |
4-[4-(4-carboxy-3-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c21-17-9-13(5-7-15(17)19(23)24)11-1-2-12(4-3-11)14-6-8-16(20(25)26)18(22)10-14/h1-10,21-22H,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJACGQXGAMSIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)O)C3=CC(=C(C=C3)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3''-Dihydroxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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